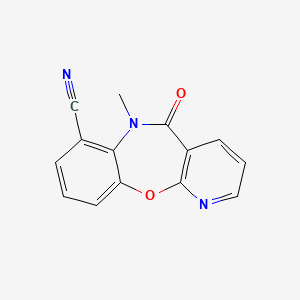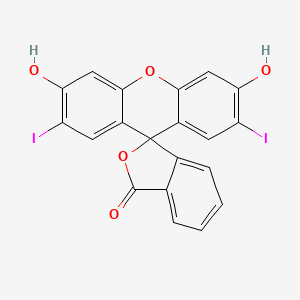
2',7'-Diiodofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7’-Diiodofluorescein is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the substitution of iodine atoms at the 2’ and 7’ positions of the fluorescein molecule. It is widely used in various scientific fields due to its unique photophysical properties, including its ability to emit fluorescence when exposed to light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Diiodofluorescein typically involves the iodination of fluorescein. The process begins with the reaction of fluorescein with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the 2’ and 7’ positions .
Industrial Production Methods: Industrial production of 2’,7’-Diiodofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2’,7’-Diiodofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound back to fluorescein or other intermediates.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized fluorescein derivatives .
Aplicaciones Científicas De Investigación
2’,7’-Diiodofluorescein has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’,7’-Diiodofluorescein involves its ability to absorb light and emit fluorescence. The iodine atoms enhance the compound’s photophysical properties, making it highly fluorescent. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its subsequent emission of fluorescence .
Comparación Con Compuestos Similares
2’,7’-Dichlorofluorescein: Similar in structure but with chlorine atoms instead of iodine.
4,5-Diiodofluorescein: Another derivative with iodine substitutions at different positions, affecting its fluorescence characteristics.
Eosin Y: A brominated derivative of fluorescein used in various staining techniques.
Uniqueness: 2’,7’-Diiodofluorescein is unique due to its specific iodine substitutions, which enhance its fluorescence intensity and stability compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and precision .
Propiedades
Número CAS |
83498-89-9 |
|---|---|
Fórmula molecular |
C20H10I2O5 |
Peso molecular |
584.1 g/mol |
Nombre IUPAC |
3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |
Clave InChI |
YUOSDRMYPOJFCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


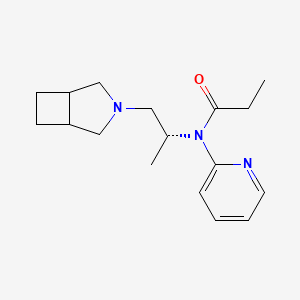
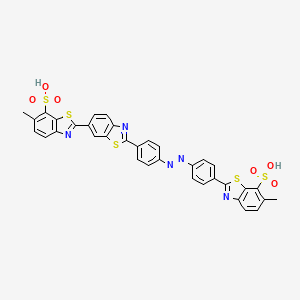
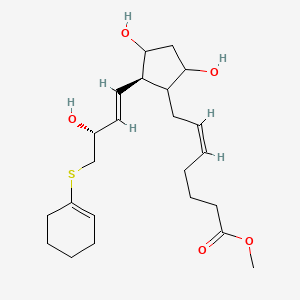
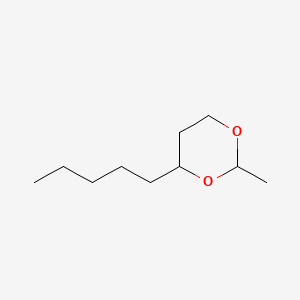



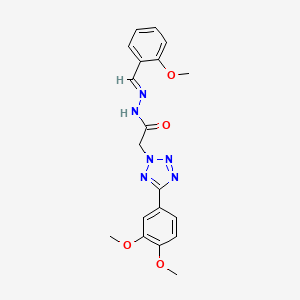
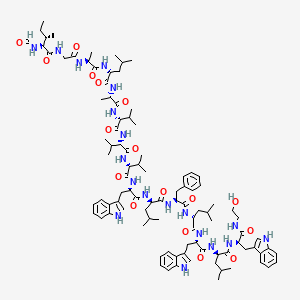

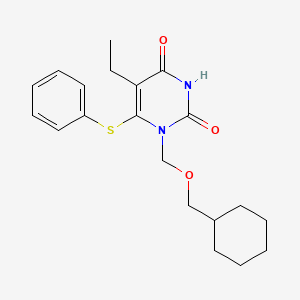

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
